molecular formula C19H28N2 B5156718 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine

1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine

Cat. No. B5156718
M. Wt: 284.4 g/mol
InChI Key: YFWCFIYXDFSTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine, also known as CPP or N-[(1R)-2-(3-cyclohexen-1-yl)ethyl]-N-(4-methylbenzyl)piperazine, is a chemical compound that has been widely used in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory formation.

Scientific Research Applications

1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has been widely used as a research tool to study the NMDA receptor and its role in various physiological and pathological processes. 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has been shown to block the NMDA receptor-mediated synaptic plasticity, which is believed to be involved in learning and memory formation. 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has also been used to study the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. The NMDA receptor is a ligand-gated ion channel that is permeable to calcium, sodium, and potassium ions. The activation of the NMDA receptor by glutamate and glycine leads to the influx of calcium ions into the postsynaptic neuron, which triggers various intracellular signaling pathways that are involved in synaptic plasticity and neuronal survival. By blocking the NMDA receptor, 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine can modulate the synaptic plasticity and neuronal activity.
Biochemical and Physiological Effects
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has been shown to have various biochemical and physiological effects in different experimental systems. In animal models, 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has been shown to reduce the severity of neuropathic pain, inhibit the development of tolerance to opioids, and improve cognitive function in aged rats. 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has also been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has several advantages as a research tool, including its high potency, selectivity, and reversible binding to the NMDA receptor. 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine can be used to study the acute and chronic effects of NMDA receptor blockade on synaptic plasticity, learning, and memory. However, 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine also has some limitations, including its potential toxicity, off-target effects, and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine and its applications. One direction is to develop more potent and selective NMDA receptor antagonists that can be used as therapeutic agents for various neurological and psychiatric disorders. Another direction is to study the role of the NMDA receptor in the regulation of synaptic plasticity and neuronal survival in different brain regions and cell types. Finally, the development of new methods for the delivery of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine and other NMDA receptor antagonists to the brain may enhance their therapeutic potential and reduce their side effects.

Synthesis Methods

1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reductive amination of 4-methylbenzylpiperazine with 3-cyclohexen-1-ylacetaldehyde in the presence of sodium borohydride. Another method involves the reductive amination of 4-methylbenzylpiperazine with 3-cyclohexen-1-ylamine in the presence of sodium cyanoborohydride. The yield of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine can be improved by using a chiral auxiliary in the synthesis process.

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(4-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2/c1-17-7-9-19(10-8-17)16-21-13-11-20(12-14-21)15-18-5-3-2-4-6-18/h2-3,7-10,18H,4-6,11-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWCFIYXDFSTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylbenzyl)piperazine

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